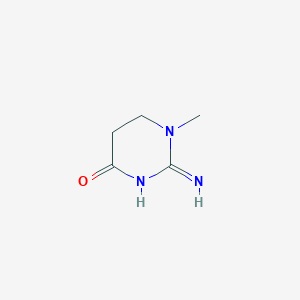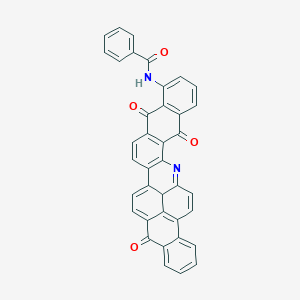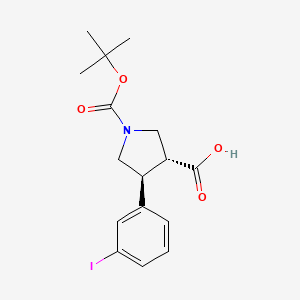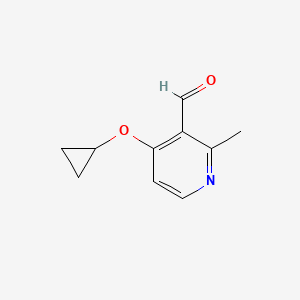
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound primarily used as a dye. It is known for its deep red color and excellent solubility in water . This compound is often utilized in the textile, leather, and paper industries for dyeing purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the reaction of appropriate starting materials to form intermediate compounds such as 2-methoxy-4-(3-sulphonatophenyl)azophenyl and 4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene.
Coupling Reaction: These intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: Large reactors are used to carry out the coupling and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced azo compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc dust (Zn) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted analogs .
科学的研究の応用
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
作用機序
The mechanism of action of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function . The pathways involved include:
Binding to Proteins: The compound can bind to amino acid residues in proteins, altering their activity.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- **Disodium 5-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]phenylazo]salicylate
- **Trisodium 3-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]-o-tolylazonaphthalene-1,5-disulphonate
Uniqueness
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility in water and strong binding affinity to biological molecules . These characteristics make it particularly useful in applications requiring high specificity and stability .
特性
分子式 |
C31H23N6Na3O11S3 |
|---|---|
分子量 |
820.7 g/mol |
IUPAC名 |
trisodium;3-[[4-[[3-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)36-35-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-20-10-12-27(28(16-20)48-2)37-34-21-5-3-6-23(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChIキー |
PJYGTRUJVPEIOA-UHFFFAOYSA-K |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)



![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
